molecular formula C7H8N4 B15247516 Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine

Cat. No.: B15247516
M. Wt: 148.17 g/mol
InChI Key: QITMMEDOQIRQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data on this compound is limited, its structural core is closely related to the well-studied pyrazolo[1,5-a]pyrimidine scaffold, a known privileged structure in the development of kinase inhibitors . As such, this amine-functionalized pyrazolo[1,5-a]pyrazine serves as a versatile building block for the synthesis of more complex molecules targeting oncogenic kinases. Researchers can utilize this compound to develop potent and selective inhibitors for enzymes like Pim-1 and Flt-3 kinases, which are attractive targets for disorders involving abnormal cell growth, including cancers . Furthermore, structural analogues have shown promise in overcoming multidrug resistance in cancer cells by inhibiting multidrug resistance-associated proteins (MRP1) . Beyond oncology, the pyrazolo-fused heterocycle core is associated with antimicrobial properties, making it a key scaffold for developing novel agents against drug-resistant bacteria and fungi . The primary amine group at the 3-position offers a handle for further derivatization through amide bond formation or other reactions, allowing for the optimization of physicochemical and pharmacokinetic properties . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazin-3-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3,8H2

InChI Key

QITMMEDOQIRQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CN)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazin-3-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. For example, the cycloaddition of pyridine N-imine with alkynes followed by condensation with hydrazine can provide access to pyrazolo[1,5-a]pyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The specific conditions and reagents used in industrial production can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups .

Scientific Research Applications

Pyrazolo[1,5-a]pyrazin-3-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Key Insights :

  • Pyrazolo[1,5-a]pyrimidines are synthesized via modular routes enabling diverse substitutions (e.g., halogen, cyano), which enhance fluorescence (λem up to 414 nm) .
  • Pyrazolo[1,5-a]quinoxalines require specific alkyl chain lengths (C4–C5) for optimal TLR7 antagonism (IC50 = 8.2–10 µM) .
  • Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivatives, such as the 6-chloro analog, emphasize the impact of electronegative substituents on molecular properties .

Key Insights :

  • Pyrazolo[1,5-a]quinoxalines uniquely lack agonist activity, making them selective TLR7 antagonists .

Physicochemical and Functional Comparisons

Key Insights :

  • Fluorescence in pyrazolo[1,5-a]pyrimidines is tunable via C7 substituents (e.g., amino groups enhance λabs to 360 nm) .
  • Pyrazolo[1,5-a]pyrazine-3-carboxylic acid derivatives (e.g., CAS-linked compounds) enable scalable production for research and industrial use .

Q & A

Q. What are the standard synthetic protocols for preparing Pyrazolo[1,5-a]pyrazin-3-ylmethanamine derivatives?

this compound derivatives are typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. For example:

  • Method A : Reacting 3-amino-1H-pyrazoles with α,β-unsaturated nitriles or esters in pyridine under reflux (5–10 hours), followed by neutralization and crystallization (e.g., dioxane) to isolate products .
  • Method B : Using hydrazine hydrate with enamines under controlled conditions to yield aminopyrazoles or cyanopyrazoles, depending on solvent and temperature .
Example Reaction ConditionsYieldReference
7-Amino-3,6-diphenyl derivativePyridine reflux, 5 hours70%
5-Aminopyrazole-4-carboxamideEthanol/DMF, room temp65–85%

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • 1H/13C NMR : To identify proton environments and carbon frameworks (e.g., carbonyl signals at δ 160–170 ppm) .
  • (15N,1H) HMBC : Resolves ambiguities in regiochemistry by correlating nitrogen and proton nuclei .
  • X-ray crystallography : Definitive confirmation of regioisomers in cases of ambiguous NMR data .
  • HRMS (ESI) : Validates molecular formulas (e.g., C13H11N5O: calcd. 254.1042; found 254.1039) .

Q. What are common biological activities associated with this compound derivatives?

These derivatives exhibit diverse pharmacological properties:

  • Anticancer : Inhibition of kinases (e.g., CDK9, Pim-1) via competitive ATP-binding site interactions .
  • Anti-inflammatory : Modulation of PDE-4 or COX-2 pathways .
  • Antimicrobial : Disruption of bacterial cell wall synthesis .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in the synthesis of this compound derivatives?

Regioselectivity issues arise when symmetrical or unsymmetrical electrophiles yield ambiguous products. Strategies include:

  • HMBC spectroscopy : Maps nitrogen-proton correlations to assign substituent positions .
  • Crystallographic validation : Resolves structural ambiguities (e.g., 7-substituted vs. 5-substituted isomers) .
  • Reagent design : Use sterically hindered electrophiles to favor specific regioorientations .

Q. What methodological approaches resolve contradictions in reaction outcomes when using hydrazine hydrate in pyrazolo[1,5-a]pyrimidine synthesis?

Hydrazine hydrate can yield cyanopyrazoles or aminopyrazoles depending on conditions:

  • Aminopyrazole formation : Use polar solvents (e.g., ethanol) at 25–50°C .
  • Cyanopyrazole formation : Employ non-polar solvents (e.g., benzene) under reflux .
    Validate outcomes via TLC monitoring and IR spectroscopy (C≡N stretch at ~2200 cm⁻¹ for cyanopyrazoles) .

Q. How can functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be optimized for biological activity?

Position 7 is critical for modulating bioactivity. Optimization strategies:

  • Silylformamidine reactions : Introduce dimethylamino or trimethylsilyl groups via nucleophilic substitution (e.g., 90% yield for 3f derivative) .
  • Structure-Activity Relationship (SAR) : Substitute with electron-withdrawing groups (e.g., nitro, bromo) to enhance kinase inhibition .
  • In silico docking : Predict binding affinities before synthesis .

Q. How to design SAR studies for this compound-based kinase inhibitors?

Core modifications : Vary substituents at positions 5 and 7 (e.g., aryl, alkyl, heterocyclic groups).

Assay selection : Use enzymatic inhibition assays (e.g., CDK9 IC50 determination) .

Computational modeling : Perform molecular docking to prioritize synthetic targets .

Pharmacokinetic profiling : Assess solubility (e.g., LogP via HPLC) and metabolic stability .

Q. What strategies improve yield in multi-step syntheses of complex this compound derivatives?

  • Solvent optimization : Use pyridine for cyclocondensation (prevents side reactions) .
  • Catalytic additives : Employ Lewis acids (e.g., ZnCl2) to accelerate annulation .
  • Step-wise purification : Isolate intermediates via column chromatography before final crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.